molecular formula C18H18F2N4O3S B2797833 2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251692-83-7

2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2797833
CAS No.: 1251692-83-7
M. Wt: 408.42
InChI Key: PKTUOTSFZCXCPK-UHFFFAOYSA-N
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Description

2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as a difluorobenzyl and a piperidinylsulfonyl group

Scientific Research Applications

2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridines can vary depending on the specific compound and its functional groups. Some [1,2,4]triazolo[4,3-a]pyridines have been found to inhibit c-Met kinase , but the mechanism of action for “2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not available in the literature I have access to.

Preparation Methods

The synthesis of 2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the difluorobenzyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a difluorobenzyl group, often using reagents such as difluorobenzyl halides.

    Attachment of the piperidinylsulfonyl group: This step involves the reaction of the intermediate compound with a piperidinylsulfonyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-[(3,5-difluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in the attached functional groups and their biological activities.

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds have a different fused ring system and are studied for their energetic material properties.

    [1,2,4]triazolo[4,3-a]pyridin-3-ylidene complexes: These compounds involve coordination with metal ions and are investigated for their catalytic properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3S/c19-14-8-13(9-15(20)10-14)11-24-18(25)23-12-16(4-5-17(23)21-24)28(26,27)22-6-2-1-3-7-22/h4-5,8-10,12H,1-3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTUOTSFZCXCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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